6-Thioxanthine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-sulfanylidene-3,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOXFJDOUQJOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173842 | |

| Record name | 6-Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-59-7 | |

| Record name | 6-Thioxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2002-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Thioxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLR5DQG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Thioxanthine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Thioxanthine is a sulfur-containing purine (B94841) analog and a key intermediate in the metabolism of the thiopurine drugs, including the widely used immunosuppressant and anticancer agent 6-mercaptopurine (B1684380). This document provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented, alongside a summary of its spectral characteristics. Particular emphasis is placed on its role within the metabolic pathway of 6-mercaptopurine, which is crucial for understanding the therapeutic efficacy and potential toxicity of this class of drugs.

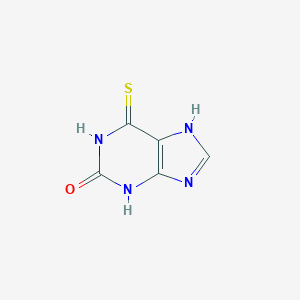

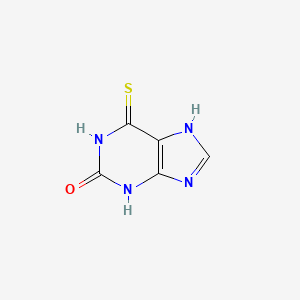

Chemical Structure and Identification

This compound, with the IUPAC name 6-sulfanylidene-3,7-dihydropurin-2-one, is a heterocyclic compound.[1] Its structure consists of a purine core, featuring a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, with a thiol group at the C6 position and a carbonyl group at the C2 position.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-sulfanylidene-3,7-dihydropurin-2-one[1] |

| CAS Number | 2002-59-7 |

| Molecular Formula | C5H4N4OS[2] |

| Molecular Weight | 168.18 g/mol [2] |

| InChI | InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) |

| InChIKey | RJOXFJDOUQJOMQ-UHFFFAOYSA-N |

| SMILES | C1=NC2=C(N1)C(=S)NC(=O)N2[1] |

| Synonyms | 2-Hydroxy-6-mercaptopurine, 6-Mercaptoxanthine, NSC 12160[1] |

Physicochemical Properties

This compound is a yellow crystalline powder.[3] It exhibits limited solubility in water and is soluble in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >300 °C | MyBioSource |

| pKa (predicted) | 5.49 ± 0.20 | ChemicalBook |

| logP (calculated) | -1.137 | Cheméo |

| Water Solubility (log10ws, calculated) | -0.97 | Cheméo |

| Appearance | Yellow crystalline powder | PubChem |

| Solubility | Soluble in DMSO | MyBioSource |

Biological and Pharmacological Properties

Role in Thiopurine Metabolism

This compound is a central intermediate in the catabolism of the thiopurine drug 6-mercaptopurine (6-MP).[4] 6-MP is a prodrug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic activity relies on its conversion to active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). However, a significant portion of 6-MP is inactivated through a metabolic pathway where this compound is a key product.

The initial step in this catabolic pathway is the oxidation of 6-MP to this compound. This reaction is primarily catalyzed by the enzyme xanthine (B1682287) oxidase (XO) , with contributions from aldehyde oxidase (AO) .[4][5] Subsequently, this compound is further oxidized to the inactive metabolite 6-thiouric acid, a reaction also catalyzed by xanthine oxidase.[3][4]

The activity of these enzymes, particularly xanthine oxidase, can significantly impact the bioavailability and efficacy of 6-mercaptopurine. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this catabolic pathway, leading to increased levels of active 6-TGNs and potentially enhanced therapeutic effects, but also an increased risk of toxicity.[6]

Another key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT) , which methylates 6-MP to 6-methylmercaptopurine.[1] Genetic polymorphisms in TPMT can lead to decreased enzyme activity, shunting more 6-MP towards the xanthine oxidase pathway and the formation of 6-TGNs, thereby increasing the risk of severe myelosuppression.

dot

Figure 1: Metabolic pathways of 6-mercaptopurine.

Potential Anti-inflammatory and Anticancer Activities

While this compound itself is primarily considered an inactive metabolite, the broader class of thioxanthines has been investigated for potential therapeutic properties. Studies have shown that some 2-thioxanthines can act as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[7][8] By inhibiting MPO, these compounds could potentially exert anti-inflammatory effects.

The anticancer effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides into DNA and RNA, leading to cytotoxicity.[9][10][11] The formation of this compound represents a pathway that diverts 6-mercaptopurine away from this activation pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the thionation of xanthine using phosphorus pentasulfide (P4S10) in a suitable solvent like pyridine (B92270).

General Experimental Protocol for Thionation:

-

Reactants: Xanthine, Phosphorus Pentasulfide (P4S10), Pyridine (anhydrous).

-

Procedure:

-

A mixture of xanthine and phosphorus pentasulfide in anhydrous pyridine is heated under reflux. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then treated with water or a dilute base to hydrolyze any remaining phosphorus reagents.

-

The crude this compound product is collected by filtration, washed with water, and then purified.

-

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or dimethylformamide (DMF).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism [jstage.jst.go.jp]

- 6. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue specific toxicities of the anticancer drug 6-thioguanine is dependent on the Hprt status in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 6-Thioxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioxanthine, a sulfur-containing purine (B94841) analog, holds a significant place in the history of pharmacology and cancer therapy. Its story is intrinsically linked to the groundbreaking work of Nobel laureates Gertrude B. Elion and George H. Hitchings, who pioneered the concept of "rational drug design." This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on the experimental details and data that have defined its scientific journey.

Discovery and Historical Context: A Tale of Rational Drug Design

The discovery of this compound is a direct consequence of the systematic and innovative approach to drug development championed by Gertrude Elion and George Hitchings at the Burroughs Wellcome Research Laboratories.[1][2] Their research in the mid-20th century moved away from the then-prevalent method of random screening of compounds and instead focused on understanding the metabolic pathways of cancer cells and microorganisms to design molecules that could selectively interfere with their growth.[1]

Their work on purine metabolism led to the synthesis of a series of antimetabolites, including the highly influential anticancer drug 6-mercaptopurine (B1684380) (6-MP), first synthesized in 1951.[3][4] this compound was subsequently identified as a major metabolite of 6-MP.[5][6] The initial studies on the fate of 6-MP in mice revealed its conversion to various other compounds, including this compound, highlighting the importance of metabolic pathways in drug efficacy and toxicity.[7]

While the primary focus was on the therapeutic potential of 6-MP and another key thiopurine, 6-thioguanine (B1684491), the identification and study of their metabolites like this compound were crucial for understanding the complete pharmacological profile of this class of drugs.

Synthesis of this compound

The synthesis of this compound and its derivatives has been approached through several methods. One of the key early publications detailing the synthesis of a range of 6-thioxanthines was by K. R. H. Wooldridge and R. Slack in 1962.

Experimental Protocol: Synthesis from 4-Amino-5-carboxamido-2-mercaptopyrimidine (Based on Wooldridge and Slack, 1962)

This method provides a foundational approach to the synthesis of the this compound core structure.

Step 1: Cyclization to form 2-Mercapto-6,8-dihydroxypurine

-

Reactants: 4-Amino-5-carboxamido-2-mercaptopyrimidine and urea (B33335).

-

Procedure: A mixture of 4-amino-5-carboxamido-2-mercaptopyrimidine and a significant excess of urea is heated. The reaction mixture is maintained at a high temperature (e.g., 180-190°C) for a specified period to effect cyclization.

-

Work-up: The cooled reaction mass is treated with a sodium hydroxide (B78521) solution to dissolve the product. The solution is then filtered, and the filtrate is acidified with an acid (e.g., acetic acid) to precipitate the 2-mercapto-6,8-dihydroxypurine. The product is collected by filtration, washed with water, and dried.

Step 2: Conversion to this compound

-

Reactant: 2-Mercapto-6,8-dihydroxypurine.

-

Procedure: While the 1962 paper focuses on various derivatives, the conversion of a suitable precursor to this compound would typically involve a thionation reaction, replacing an oxygen atom with a sulfur atom at the 6-position. A common method for this transformation in purine chemistry is heating with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or tetralin.[3]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product is collected by filtration. Purification can be achieved by recrystallization from a suitable solvent.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily understood in the context of its role as a metabolite of 6-MP. It is an intermediate in the catabolic pathway of 6-MP, which is catalyzed by the enzyme xanthine (B1682287) oxidase (XO).[5][6]

Role in Purine Metabolism

The metabolic fate of 6-MP is a critical determinant of its therapeutic efficacy and toxicity. 6-MP is converted to this compound by xanthine oxidase, and subsequently to 6-thiouric acid by the same enzyme.[5][6] This pathway represents a detoxification route, as 6-thiouric acid is an inactive metabolite that is excreted.

Metabolic Pathway of 6-Mercaptopurine

Caption: Catabolic pathway of 6-mercaptopurine to 6-thiouric acid.

Interaction with Xanthine Oxidase

This compound is a substrate for xanthine oxidase. The kinetics of this interaction have been studied, and it has been shown that genetic variations in the gene encoding for xanthine oxidase can affect the rate of this compound metabolism.[8] This has clinical implications, as altered metabolism can lead to variations in the levels of active thiopurine metabolites and potentially increase the toxicity of drugs like 6-mercaptopurine.[8]

Cytotoxicity and Other Biological Activities

While much of the focus has been on the cytotoxic effects of the active metabolites of 6-MP (the thioguanine nucleotides), this compound itself has been investigated for its biological activities. Early studies on purine analogs tested their ability to inhibit the growth of microorganisms like Lactobacillus casei.[3] More recent studies have explored the cytotoxicity of various thioxanthone derivatives against different cancer cell lines, with some compounds showing promising inhibitory concentrations (IC50 values).[9][10][11] However, specific quantitative data for this compound from the early discovery period is not extensively documented in readily available literature.

Quantitative Data

Quantitative data on the biological activity of this compound from the initial period of its discovery is scarce in the public domain. However, more recent studies on related compounds and the enzymes involved in its metabolism provide valuable insights.

Table 1: Kinetic Parameters of Xanthine Oxidase with this compound

| Enzyme Variant | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, Vmax/Km) | Reference |

| Wild-type | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | [8] |

| Arg607Gln | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Reduced activity (55.5% less than wild-type) | [8] |

| Cys1318Tyr | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Reduced activity (64.7% less than wild-type) | [8] |

Note: The referenced study focused on the impact of genetic variants on enzyme activity, and specific kinetic constants for the wild-type and all variants were not detailed in the abstract.

Table 2: Cytotoxicity of Thioxanthone Derivatives (for comparative context)

| Compound | Cell Line | GI50 (µM) | Reference |

| Thioxanthene 11 | A375-C5 (Melanoma) | 5-7 | [10] |

| Thioxanthene 11 | MCF-7 (Breast Cancer) | 5-7 | [10] |

| Thioxanthene 11 | NCI-H460 (Lung Cancer) | 5-7 | [10] |

| Thioxanthene 14 | A375-C5 (Melanoma) | 8-11 | [10] |

| Thioxanthene 14 | MCF-7 (Breast Cancer) | 8-11 | [10] |

| Thioxanthene 14 | NCI-H460 (Lung Cancer) | 8-11 | [10] |

| Compound 3 | Caco-2 (Colon Cancer) | 0.0096 | [11] |

| Compound 2 | Hep G2 (Liver Cancer) | 0.1613 | [11] |

Note: GI₅₀ is the concentration that causes 50% inhibition of cell growth.

Experimental Protocols for Biological Assays

The biological evaluation of purine analogs in the mid-20th century often involved microbiological assays and later, in vitro and in vivo studies with cancer cells.

Microbiological Growth Inhibition Assay (e.g., Lactobacillus casei)

This type of assay was fundamental in the early work of Elion and Hitchings to screen for compounds with antimetabolite activity.

-

Principle: The assay measures the ability of a test compound to inhibit the growth of a microorganism that requires purines for its proliferation.

-

Procedure:

-

A defined culture medium lacking purines is prepared.

-

The microorganism (Lactobacillus casei) is inoculated into the medium.

-

A known amount of a purine (e.g., adenine (B156593) or guanine) is added to support growth in the control cultures.

-

Varying concentrations of the test compound (e.g., this compound) are added to the experimental cultures.

-

The cultures are incubated for a specific period.

-

Growth is measured by turbidimetry (optical density) or by titrating the amount of acid produced by the bacteria.

-

-

Data Analysis: The concentration of the test compound required to inhibit growth by 50% (IC50) is determined.

Logical Flow of a Microbiological Growth Inhibition Assay

Caption: Workflow for a microbiological growth inhibition assay.

In Vitro Cytotoxicity Assay (e.g., Leukemia Cell Lines)

With the advent of cell culture techniques, the direct effect of compounds on cancer cells could be assessed.

-

Principle: This assay measures the ability of a compound to kill or inhibit the proliferation of cancer cells in culture.

-

Procedure:

-

Cancer cells (e.g., a leukemia cell line) are seeded in multi-well plates.

-

After allowing the cells to attach (for adherent cells) or stabilize, they are treated with various concentrations of the test compound.

-

The cells are incubated for a set period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a variety of methods, such as:

-

MTT assay: Measures the metabolic activity of viable cells.

-

Trypan blue exclusion: Stains non-viable cells blue.

-

Direct cell counting: Using a hemocytometer.

-

-

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Signaling Pathways

The primary signaling pathway in which this compound is directly involved is the purine catabolic pathway, as a substrate for xanthine oxidase. However, as a metabolite of 6-MP, its presence is part of a much larger and more complex network of pathways that are perturbed by thiopurine drugs. The ultimate cytotoxic effects of thiopurines are mediated by the incorporation of thioguanine nucleotides into DNA and RNA, leading to cell cycle arrest and apoptosis.[12][13]

While this compound itself is on a catabolic (inactivation) pathway, the balance between this pathway and the anabolic (activation) pathway is critical for the therapeutic outcome. Inhibition of xanthine oxidase, for example with allopurinol, shunts the metabolism of 6-MP away from this compound and towards the formation of active thioguanine nucleotides, thereby enhancing the drug's efficacy.

Simplified Overview of Thiopurine Metabolism and Action

Caption: Simplified overview of thiopurine metabolism and downstream effects.

Conclusion

The discovery and history of this compound are a testament to the power of rational drug design and the importance of understanding drug metabolism. While not a therapeutic agent in itself, its role as a key metabolite of 6-mercaptopurine has been fundamental to optimizing cancer chemotherapy and managing the therapeutic window of thiopurine drugs. The experimental methodologies developed during the era of its discovery laid the groundwork for modern pharmacology and drug development. For researchers today, the story of this compound serves as a powerful reminder of the intricate interplay between drug, metabolism, and therapeutic effect.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. acs.org [acs.org]

- 3. discover.nci.nih.gov [discover.nci.nih.gov]

- 4. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 5. Quantitation of 6-thioguanine residues in peripheral blood leukocyte DNA obtained from patients receiving 6-mercaptopurine-based maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The fate of 6-mercaptopurine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gene Expression and Thiopurine Metabolite Profiling in Inflammatory Bowel Disease – Novel Clues to Drug Targets and Disease Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Thioxanthine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioxanthine is a sulfur-containing purine (B94841) derivative that plays a crucial role as a metabolite in the biotransformation of thiopurine drugs. Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine, are indispensable medications in the treatment of various conditions, including acute lymphoblastic leukemia, inflammatory bowel disease, and autoimmune disorders. The metabolic fate of these drugs is intricately linked to their therapeutic efficacy and toxicity, with this compound being a key intermediate in one of the major catabolic pathways. Understanding the chemistry, metabolism, and analytical quantification of this compound is therefore of paramount importance for optimizing thiopurine therapy and developing novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, metabolic pathways, and detailed experimental protocols.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2002-59-7 | [1][2] |

| Molecular Weight | 168.18 g/mol | [1] |

| Molecular Formula | C₅H₄N₄OS | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the thionation of xanthine (B1682287).[3][4] This process selectively replaces the oxygen atom at the 6-position of the purine ring with a sulfur atom.

Experimental Protocol: Synthesis by Thionation

This protocol is based on the established method of thionation using phosphorus pentasulfide in a pyridine (B92270) solvent.

Materials:

-

Xanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., water or ethanol)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend xanthine in anhydrous pyridine.

-

Addition of Thionating Agent: While stirring, carefully add phosphorus pentasulfide to the suspension. The reaction is typically performed in a molar excess of phosphorus pentasulfide.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary but is typically several hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.

-

Isolation: Collect the crude this compound by filtration. Wash the solid with cold water to remove pyridine and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of this compound

This compound is a central metabolite in the catabolism of 6-mercaptopurine (6-MP), a widely used thiopurine drug.[5] This metabolic conversion is primarily mediated by the enzyme xanthine oxidase (XO), with aldehyde oxidase (AO) also contributing to a lesser extent. The formation of this compound represents an inactivation pathway for 6-MP, diverting it from the anabolic pathways that lead to the formation of active thioguanine nucleotides (TGNs). This compound is subsequently oxidized by xanthine oxidase to 6-thiouric acid, which is then excreted. The efficiency of this metabolic pathway can significantly influence the bioavailability and therapeutic window of 6-MP.

Metabolic conversion of 6-Mercaptopurine to this compound.

Experimental Protocols for Quantification

Accurate quantification of this compound in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies of thiopurine drugs. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.[6][7]

Experimental Protocol: Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the determination of this compound in plasma samples. Method optimization and validation are essential for specific applications.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Plasma samples from patients treated with thiopurines

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase pH adjustment)

-

Perchloric acid (for protein precipitation)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma (e.g., 200 µL), add an equal volume of cold perchloric acid to precipitate proteins.

-

Add the internal standard to the mixture.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic modifier like acetonitrile.[8] For mass spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 20 µL.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 340 nm).

-

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound and the internal standard into blank plasma. Process these standards in the same way as the unknown samples.

-

Analysis: Inject the processed standards and samples onto the HPLC system.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathway Involvement

The primary and most well-documented signaling pathway involving this compound is the purine metabolism pathway , specifically the catabolism of thiopurine drugs.[5][9] Its formation directly impacts the balance between the inactivation and activation of these drugs, thereby influencing their therapeutic outcome.[10] High levels of this compound can indicate a significant flux through the catabolic route, potentially leading to lower concentrations of the active TGNs.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. 352. The synthesis of some 6-thioxanthines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. scielo.br [scielo.br]

- 8. Separation of Thioxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ClinPGx [clinpgx.org]

- 10. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Thioxanthine in DMSO and aqueous buffers

An In-depth Technical Guide to the Solubility of 6-Thioxanthine in DMSO and Aqueous Buffers

Introduction

This compound is a purine (B94841) analogue and a metabolite of the thiopurine drug 6-mercaptopurine, which is used in the treatment of cancers and autoimmune diseases.[1][2] Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is critical for researchers, scientists, and drug development professionals. Solubility is a key physicochemical property that influences a compound's behavior in biological assays, its formulation potential, and its pharmacokinetic profile.[3] Poor aqueous solubility can lead to unreliable results in in-vitro testing and may hinder the development of promising drug candidates.[4] This guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for solubility determination, and illustrates relevant biochemical pathways.

Solubility Data

The solubility of this compound has been qualitatively described in various solvents. Quantitative data, especially in aqueous buffers, is less prevalent in publicly available literature. The following tables summarize the available information.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Enhanced with heating[1][5] |

| Methanol | Slightly Soluble | Enhanced with heating and sonication[1][5] |

Table 2: Aqueous Solubility Profile of this compound

| Solvent System | Expected Solubility | Factors Influencing Solubility |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | pH, presence of co-solvents (e.g., DMSO), temperature.[4][6] |

| Water | Log10 of Water Solubility (mol/L) = -0.97 | Predicted via Crippen Method[7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for preclinical drug development. The two primary methods used are for thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3] The shake-flask method is the gold standard for this measurement.[8]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: The resulting saturated solution is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached, which typically takes 24 to 48 hours.[4]

-

Separation: The undissolved solid is removed from the solution by filtration or centrifugation.[4]

-

Quantification: The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A standard calibration curve is required for accurate quantification.[4]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (typically DMSO), precipitates when diluted into an aqueous buffer.[3][9] This high-throughput method is common in early drug discovery.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mM).[4][6]

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration is typically kept low (1-5%) to minimize its co-solvent effect.[4][6]

-

Incubation: The solution is mixed and incubated for a set period (e.g., 1.5-2 hours) at a specific temperature (e.g., room temperature or 37°C).[4][6]

-

Precipitate Removal: Any precipitated compound is removed by filtration through a 96-well filter plate.[4]

-

Analysis: The concentration of the dissolved compound in the filtrate is quantified, usually by UV/Vis spectroscopy or LC/MS/MS.[4]

Biochemical Pathway: Metabolism by Xanthine (B1682287) Oxidase

This compound is a substrate for the enzyme xanthine oxidase (XO).[2] This metabolic pathway is crucial as genetic variations in the XO enzyme can affect its activity towards this compound, potentially impacting the toxicity and efficacy of parent thiopurine drugs like 6-mercaptopurine.[2] The metabolism involves the oxidation of this compound.

Conclusion

While specific quantitative solubility data for this compound in various aqueous buffers is limited, its general characteristics indicate slight solubility in DMSO, which can be enhanced by heating. For research and development purposes, it is imperative to experimentally determine its solubility under specific assay conditions. The standardized thermodynamic (shake-flask) and kinetic solubility protocols outlined in this guide provide robust frameworks for generating reliable and reproducible data. Understanding the solubility and metabolic fate of this compound is fundamental to interpreting its biological activity and advancing its potential therapeutic applications.

References

- 1. This compound | 2002-59-7 [chemicalbook.com]

- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 2002-59-7 [amp.chemicalbook.com]

- 6. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 7. chemeo.com [chemeo.com]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to 6-Thioxanthine: A Key Intermediate in Thiopurine Metabolism

Prepared for: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 6-Thioxanthine (6-TX), focusing on its formation, metabolic fate, and clinical relevance. It addresses the common misconception of an endogenous role and details its well-established function as a critical intermediate in the catabolism of thiopurine drugs.

Executive Summary

This compound (6-TX) is a sulfur-containing purine (B94841) analogue. Current scientific literature does not support a significant endogenous function for this compound in human physiology. Instead, its importance lies in its role as a key metabolite of exogenous thiopurine drugs, such as azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP). These drugs are vital immunosuppressants used in treating autoimmune diseases and certain cancers. The metabolic pathway involving this compound is a critical determinant of the balance between the therapeutic efficacy and toxicity of thiopurine therapy. Understanding the enzymology, kinetics, and clinical implications of this compound formation is therefore essential for optimizing treatment strategies and for the development of safer and more effective immunomodulatory drugs.

The Role of this compound in Xenobiotic Metabolism

Contrary to the notion of an endogenous function, this compound is a product of xenobiotic metabolism. Specifically, it is an intermediate in the catabolic (inactivation) pathway of 6-mercaptopurine, the active form of azathioprine.

Thiopurine Metabolic Pathway

Thiopurine drugs undergo extensive intracellular metabolism, branching into three main competing pathways:

-

Anabolism to 6-Thioguanine (B1684491) Nucleotides (6-TGNs): This is the therapeutic pathway. 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP), which is ultimately converted to 6-TGNs. These active metabolites incorporate into DNA and RNA, inducing cytotoxicity and immunosuppression.

-

S-methylation by Thiopurine S-Methyltransferase (TPMT): 6-MP is methylated by TPMT to form 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity at high levels.

-

Oxidation by Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AOX): This is the primary catabolic pathway where 6-MP is inactivated. It is in this pathway that this compound is formed. Molybdenum-containing oxidoreductases, specifically XO and AOX, catalyze the oxidation of 6-MP to this compound.[1][2] Subsequently, XO further oxidizes this compound to the inactive excretable metabolite, 6-thiouric acid (6-TUA).[3][4]

The following diagram illustrates the central position of this compound in the thiopurine metabolic network.

Caption: Metabolic fate of thiopurines showing the three competing pathways.

Enzymology and Quantitative Data

The metabolism of this compound is governed by molybdenum hydroxylases. Furthermore, this compound itself can influence other key enzymes in the thiopurine pathway.

Key Enzymes

-

Xanthine Oxidase (XO): A key enzyme in endogenous purine degradation that converts hypoxanthine (B114508) to xanthine and then to uric acid.[5] In thiopurine metabolism, it is a primary enzyme responsible for converting 6-MP to this compound and subsequently this compound to 6-thiouric acid.[3] Genetic polymorphisms in the gene encoding XO can lead to altered activity towards this compound, potentially increasing the toxicity of thiopurine drugs.[6]

-

Aldehyde Oxidase (AOX): Another molybdenum-containing enzyme found in the liver cytosol that contributes to the oxidation of 6-MP to this compound.[1][2] Its role is significant, as specific AOX inhibitors can reduce the formation of this compound by 60-70% in human liver cytosol preparations.[1]

-

Thiopurine S-Methyltransferase (TPMT): The enzyme responsible for methylating 6-MP. This compound has been identified as a direct inhibitor of TPMT.[7] This inhibition is clinically relevant, especially when XO is blocked (e.g., by allopurinol), leading to an accumulation of this compound. This shunts 6-MP metabolism away from the methylation pathway and towards the production of active 6-TGNs.[4]

Quantitative Data Summary

The following table summarizes key kinetic parameters and clinically relevant metabolite concentrations related to the this compound pathway.

| Parameter | Analyte/Substrate | Enzyme | Value | Significance | Reference |

| Km | This compound | Wild-Type Xanthine Oxidase (XO) | 13.9 ± 3.4 µM | Substrate affinity of XO for 6-TX. | [6] |

| Vmax | This compound | Wild-Type Xanthine Oxidase (XO) | 1.3 ± 0.1 nmol/min/mg protein | Maximum rate of 6-TX conversion by XO. | [6] |

| CLint | This compound | Wild-Type Xanthine Oxidase (XO) | 93.5 ± 11.2 µL/min/mg protein | Intrinsic clearance, a measure of enzyme efficiency. | [6] |

| Ki (apparent) | This compound | Thiopurine S-Methyltransferase (TPMT) | 0.329 mM | Inhibition constant, indicating 6-TX is a direct TPMT inhibitor. | |

| Therapeutic Range | 6-Thioguanine Nucleotides (6-TGN) | N/A | 235–450 pmol/8x10⁸ RBC | Target concentration for clinical efficacy in IBD.[8][9] | [8][9] |

| Toxicity Threshold | 6-Methylmercaptopurine (6-MMP) | N/A | >5700 pmol/8x10⁸ RBC | Concentration associated with increased risk of hepatotoxicity.[4] | [4] |

Experimental Protocols

Quantification of this compound and Other Thiopurine Metabolites in Red Blood Cells by HPLC

This protocol is a representative method synthesized from established procedures for therapeutic drug monitoring.[3] It allows for the simultaneous measurement of 6-thioguanine (released from 6-TGNs) and 6-methylmercaptopurine. Since this compound is an intermediate that is typically converted rapidly to 6-thiouric acid, its direct measurement in patient samples is less common for routine monitoring but can be achieved with similar chromatographic principles.

4.1.1 Objective: To quantify the concentration of major thiopurine metabolites in erythrocytes for therapeutic drug monitoring.

4.1.2 Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Perchloric acid (HClO₄), 70%.

-

Dithiothreitol (DTT).

-

Hanks' Balanced Salt Solution (HBSS).

-

Methanol (B129727) (HPLC grade).

-

Triethylamine.

-

Deionized water.

-

Analytical standards: 6-thioguanine (6-TG), 6-mercaptopurine (6-MP), 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI, for indirect 6-MMP measurement).

-

HPLC system with a C18 reverse-phase column and a UV or Diode Array Detector (DAD).

4.1.3 Sample Preparation:

-

Erythrocyte Isolation: Centrifuge whole blood at 2000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the remaining red blood cells (RBCs) twice with an equal volume of cold HBSS.

-

Cell Lysis and Deproteinization: Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in 350 µL of HBSS containing DTT (e.g., final concentration ~20 mg/mL). Add 50 µL of cold 70% perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Hydrolysis: Carefully transfer the clear supernatant to a new microcentrifuge tube. To release 6-thioguanine from the 6-TGNs, heat the supernatant at 100°C for 45-60 minutes.

-

Final Sample: After hydrolysis, cool the sample on ice. The sample is now ready for direct injection into the HPLC system.

4.1.4 HPLC Analysis:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., 7.5:92.5 v/v) containing 100 mM triethylamine, adjusted to a suitable pH.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50-100 µL.

-

Detection: Monitor multiple wavelengths using a DAD. Typically, 342 nm for 6-TG and 303 nm for the 6-MMP hydrolysis product (AMTCI).

-

Quantification: Generate a standard curve using the analytical standards prepared in a similar matrix. Calculate metabolite concentrations in the patient samples by interpolating their peak areas against the standard curve. Express final results as pmol per 8 x 10⁸ RBCs.

Caption: Workflow for thiopurine metabolite analysis by HPLC.

Conclusion and Future Directions

This compound is a pharmacologically significant molecule whose role is firmly established within the context of thiopurine drug metabolism rather than endogenous physiology. It serves as a critical junction in the catabolism of 6-mercaptopurine, with its formation and subsequent metabolism being catalyzed by Xanthine Oxidase and Aldehyde Oxidase. The clinical importance of this compound is highlighted by its ability to inhibit TPMT, a mechanism that can be exploited to optimize thiopurine therapy by shifting metabolism towards the production of therapeutic 6-TGNs.

For researchers and drug development professionals, the enzymes that metabolize 6-MP to this compound (XO and AOX) represent key targets for modulating drug disposition and mitigating toxicity. Future research may focus on developing more selective inhibitors of these pathways or exploring the full range of genetic variants that affect this compound metabolism to further personalize thiopurine therapy. While the search for a true endogenous function of this compound remains an open question, its well-defined role in pharmacology continues to be a subject of vital importance.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of thiopurine S-methyltransferase activity by impurities in commercially available substrates: a factor for differing results of TPMT measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6-Thioxanthine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biochemical role and mechanism of action of 6-thioxanthine, a critical intermediate in the metabolism of thiopurine drugs. It details the enzymatic pathways, presents quantitative kinetic data, outlines relevant experimental protocols, and visualizes the core metabolic processes.

Core Concepts: this compound in Purine (B94841) Metabolism

This compound (6-TX) is a sulfur-containing purine analog.[1] It is not typically an endogenous compound but is a significant metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP).[2][3] 6-MP is a cornerstone medication used in the treatment of acute lymphoblastic leukemia and as an immunosuppressive agent for inflammatory bowel disease.[3] The clinical efficacy and toxicity of 6-MP are dictated by a complex interplay between anabolic (activation) and catabolic (inactivation) metabolic pathways. This compound is a key product of the catabolic pathway, which primarily serves to inactivate 6-MP.[2]

The Catabolic Pathway: Inactivation of 6-Mercaptopurine

The primary mechanism involving this compound is its role as an intermediate in the oxidative catabolism of 6-MP. This pathway ultimately leads to the formation of the inactive metabolite, 6-thiouric acid (6-TUA).[3] This conversion is a two-step process catalyzed by a group of molybdoflavoenzymes.

-

Formation of this compound: 6-Mercaptopurine is first oxidized to this compound. This reaction is primarily catalyzed by Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AO). Xanthine Dehydrogenase (XDH) has also been shown to contribute to this conversion.[3]

-

Formation of 6-Thiouric Acid: this compound is subsequently oxidized to 6-thiouric acid. This second step is catalyzed predominantly by Xanthine Oxidase and Xanthine Dehydrogenase.[3]

This catabolic route is crucial as it diverts 6-MP away from the anabolic pathway required for its therapeutic effect, thus influencing the drug's bioavailability and overall efficacy.[3]

Caption: The catabolic pathway of 6-mercaptopurine to 6-thiouric acid via this compound.

Interplay with Anabolic Pathways

The therapeutic effects of 6-MP arise from its conversion into 6-thioguanine (B1684491) nucleotides (6-TGNs) via the anabolic pathway. This process begins with the conversion of 6-MP to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequently, 6-TIMP is converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) into 6-thioxanthosine (B11829551) monophosphate (6-TXMP).[2][4] This highlights a crucial branch point in purine metabolism where a "thioxanthine" moiety is present in a nucleotide form, distinct from the free base this compound. 6-TXMP is then converted to the active 6-TGNs which exert cytotoxic effects by being incorporated into DNA and RNA.[2]

Therefore, the enzymes that produce this compound (XO, AO) are in direct competition with the enzyme that initiates the activation pathway (HGPRT). Furthermore, an accumulation of this compound has been suggested to inhibit thiopurine methyltransferase (TPMT), another key enzyme that metabolizes 6-MP and its active metabolites.[2]

Caption: Competing anabolic and catabolic pathways of 6-mercaptopurine metabolism.

Quantitative Data

The metabolism of this compound is significantly influenced by genetic variations in the xanthine oxidase (XO) enzyme. A study investigated the kinetic parameters of wild-type XO and ten allelic variants for the metabolism of this compound.[5] The findings indicate that genetic polymorphisms can lead to reduced or completely inactive XO function, potentially affecting the toxicity profile of thiopurine drugs.[5]

| Xanthine Oxidase Variant | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | % of Wild-Type CLint |

| Wild-type | 100.2 ± 6.0 | 20.3 ± 3.4 | 4.9 ± 0.6 | 100% |

| Arg149Cys | Not Active | - | - | 0% |

| Pro555Ser | 82.3 ± 1.9 | 18.2 ± 1.2 | 4.5 ± 0.3 | 91.8% |

| Arg607Gln | 49.6 ± 1.7 | 22.8 ± 2.1 | 2.2 ± 0.2 | 44.9% |

| Thr623Ile | 101.9 ± 3.9 | 20.9 ± 2.6 | 4.9 ± 0.5 | 100.0% |

| Ile703Val | 99.8 ± 3.1 | 20.1 ± 2.0 | 5.0 ± 0.4 | 102.0% |

| Asn909Lys | Not Active | - | - | 0% |

| Thr910Lys | Not Active | - | - | 0% |

| Pro1150Arg | Not Active | - | - | 0% |

| His1221Arg | 95.1 ± 2.9 | 19.8 ± 1.8 | 4.8 ± 0.4 | 98.0% |

| Cys1318Tyr | 38.0 ± 1.9 | 22.0 ± 2.8 | 1.7 ± 0.2 | 34.7% |

| Data derived from a study on XO variants. Note: Values are presented as mean ± S.E. "Not Active" indicates no detectable enzymatic activity toward this compound.[5] |

Experimental Protocols

Protocol: Kinetic Analysis of this compound Metabolism by Xanthine Oxidase Variants

This protocol outlines the methodology used to determine the kinetic parameters of different XO variants with this compound as the substrate.[5]

Objective: To determine the Michaelis-Menten constants (Km and Vmax) and intrinsic clearance (CLint) for the metabolism of this compound by wild-type and variant forms of human xanthine oxidase.

Methodology:

-

Expression Vector Construction: Human XO cDNA is cloned into a suitable mammalian expression vector. Site-directed mutagenesis is used to generate the desired allelic variants.

-

Cell Culture and Transfection: COS-7 cells (or a similar mammalian cell line) are cultured under standard conditions. The cells are then transfected with the expression constructs for wild-type or variant XO using a suitable transfection reagent.

-

Preparation of S-9 Fractions:

-

Post-transfection (e.g., 48-72 hours), the cells are harvested.

-

Cells are washed with phosphate-buffered saline (PBS) and resuspended in a homogenization buffer.

-

The cell suspension is homogenized and then centrifuged at 9,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the S-9 fraction, which contains the expressed cytosolic XO protein. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Enzymatic Assay:

-

The reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

A range of this compound concentrations (as the substrate) is added to the reaction mixtures.

-

The reaction is initiated by adding a specific amount of the S-9 fraction protein.

-

The mixture is incubated at 37°C for a predetermined time.

-

The reaction is terminated by adding an acid (e.g., perchloric acid).

-

-

Quantification of Metabolite:

-

The terminated reaction mixture is centrifuged to precipitate proteins.

-

The supernatant is analyzed by high-performance liquid chromatography (HPLC) with UV detection to quantify the formation of the product, 6-thiouric acid.

-

-

Data Analysis:

-

The rate of product formation is plotted against the substrate concentration.

-

Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Intrinsic clearance (CLint) is calculated as the ratio Vmax/Km.

-

Caption: Experimental workflow for determining the kinetic parameters of xanthine oxidase.

Protocol: In Vitro Metabolism of 6-MP in Human Liver Cytosol

This protocol details a method for investigating the roles of specific enzymes in the conversion of 6-MP to this compound and 6-thiouric acid using a complex biological matrix.[3]

Objective: To elucidate the relative contributions of Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) to the oxidative metabolism of 6-mercaptopurine in human liver.

Methodology:

-

Preparation of Human Liver Cytosol (HLC):

-

Pooled human liver S9 fractions are obtained from a commercial source or prepared in-house from donor livers.

-

The S9 fraction is ultracentrifuged (e.g., at 100,000 x g) to separate the microsomal pellet from the cytosolic supernatant. The supernatant is the HLC.

-

Protein concentration in the HLC is quantified.

-

-

Incubation with Specific Inhibitors:

-

Reaction mixtures are prepared containing HLC, a buffer system (e.g., phosphate buffer), and either a vehicle control, a specific AO inhibitor (e.g., raloxifene), or a specific XO inhibitor (e.g., febuxostat).

-

The mixtures are pre-incubated to allow for enzyme inhibition.

-

-

Metabolic Reaction:

-

The reaction is initiated by adding the substrate, 6-mercaptopurine (6-MP).

-

For studies involving Xanthine Dehydrogenase (XDH), the cofactor NAD+ is included in the reaction mixture.

-

Incubations are carried out at 37°C for a specified time course.

-

-

Sample Processing and Analysis:

-

Reactions are stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Samples are centrifuged to pellet precipitated proteins.

-

The supernatant is analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to simultaneously quantify the concentrations of the parent drug (6-MP) and its metabolites (this compound and 6-thiouric acid).

-

-

Data Interpretation:

-

The rate of metabolite formation in the presence of specific inhibitors is compared to the vehicle control.

-

A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of the targeted enzyme in that metabolic step.

-

Conclusion

This compound is a pivotal intermediate in the catabolic inactivation of the thiopurine drug 6-mercaptopurine. Its formation, catalyzed by xanthine oxidase, aldehyde oxidase, and xanthine dehydrogenase, represents a critical juncture that diverts the parent drug from its therapeutic activation pathway. The rate of this compound metabolism is highly dependent on the activity of xanthine oxidase, which can be altered by genetic polymorphisms. Understanding the kinetics and enzymatic pathways governing this compound formation and clearance is essential for optimizing thiopurine therapy, predicting patient response, and minimizing toxicity. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals working to unravel the complexities of thiopurine metabolism.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 6-Thioxanthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-thioxanthine, a crucial metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) and azathioprine. A thorough understanding of its spectroscopic characteristics is essential for researchers in drug development, pharmacology, and analytical chemistry for identification, quantification, and mechanistic studies. This document summarizes available spectroscopic data, details relevant experimental protocols, and visualizes its primary metabolic pathway.

Introduction to this compound

This compound (6-TX) is a purine (B94841) analogue and a key intermediate in the metabolic pathway of thiopurine drugs.[1][2] These drugs are widely used as immunosuppressants and in cancer therapy. The metabolism of these prodrugs leads to the formation of this compound, which is then further metabolized by the enzyme xanthine (B1682287) oxidase.[2][3] The spectroscopic properties of this compound are fundamental for its detection and quantification in biological matrices, enabling the study of its pharmacokinetics and pharmacodynamics.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The purine ring system exhibits characteristic absorption bands in the UV region.

Table 1: UV-Visible Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| This compound | ~348 | Data not available | Neutral aqueous solution |

| 6-Mercaptopurine | 321 | Data not available | Not specified |

Note: The λmax for this compound is estimated from available spectral data on PubChem.[1] Molar absorptivity data was not found in the surveyed literature.

Fluorescence Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Specific chemical shift data for this compound is not consistently reported in the literature. However, based on the known structure and data for similar purine analogues, tentative assignments can be proposed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C4 | - | ~148 |

| C5 | - | ~125 |

| C6 | - | ~175 |

| C8 | ~8.0 | ~140 |

| N1-H | ~11.0 | - |

| N3-H | ~11.5 | - |

| N7-H / N9-H | ~13.0 | - |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound. The spectrum will show characteristic vibrational bands for the N-H, C=O, and C=S groups, as well as vibrations from the purine ring system.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium-Broad | N-H stretching vibrations |

| ~1700 | Strong | C=O stretching vibration (amide) |

| 1650-1550 | Medium-Strong | C=N and C=C stretching vibrations (purine ring) |

| ~1200 | Medium-Strong | C=S stretching vibration |

| 1500-1400 | Medium | N-H bending vibrations |

Note: These are general ranges for the expected functional groups. The exact peak positions can be found on the FTIR spectrum available on databases like PubChem.[1]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic analyses of this compound.

UV-Visible Spectrophotometry

Objective: To determine the absorption spectrum and concentration of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound standard

-

Phosphate buffered saline (PBS), pH 7.4

-

Methanol or other suitable organic solvent

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in PBS). From the stock solution, prepare a series of standard solutions of known concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the samples (the blank). Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the UV-Vis absorption spectra for each of the standard solutions and the unknown sample.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). To quantify the unknown sample, create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Fluorescence Spectroscopy

Objective: To investigate the fluorescence properties of this compound.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

This compound solution

-

Solvent (e.g., PBS, ethanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation and Emission Scan:

-

To find the optimal excitation wavelength, set the emission monochromator to an estimated emission wavelength (e.g., ~400-450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm).

-

Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to obtain the emission spectrum.

-

-

Quantum Yield Measurement (Optional): If a fluorescent standard with a known quantum yield is available (e.g., quinine (B1679958) sulfate), the quantum yield of this compound can be determined by a comparative method.

-

Data Analysis: Record the excitation and emission maxima. If measured, report the fluorescence quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons in the molecule. Assign the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press)

-

Potassium bromide (KBr, for pellet method)

-

This compound sample

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling and Metabolic Pathways

This compound is a key intermediate in the catabolism of thiopurine drugs. Its primary metabolic pathway involves the enzyme xanthine oxidase.

References

- 1. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 6-Thioxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Thioxanthine, a sulfur-containing purine (B94841) analogue, is a pivotal molecule in medicinal chemistry and pharmacology. It is a key metabolite of the widely used immunosuppressive and anticancer drug 6-mercaptopurine (B1684380). Understanding its synthesis and purification is crucial for researchers investigating thiopurine metabolism, developing novel therapeutic agents, and conducting various biochemical assays. This technical guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows.

Introduction

This compound (2-hydroxy-6-mercaptopurine) is a purine derivative where the oxygen atom at the 6-position of xanthine (B1682287) is replaced by a sulfur atom. Its significance primarily stems from its role in the metabolic pathway of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine. The metabolism of these drugs is a critical determinant of their therapeutic efficacy and toxicity. A major catabolic route for 6-MP involves its oxidation to this compound, a reaction catalyzed by xanthine oxidase and aldehyde oxidase.[1] this compound is then further oxidized by xanthine oxidase to 6-thiouric acid, an inactive metabolite.[1][2] The modulation of this pathway is a key strategy in thiopurine therapy, for instance, through the co-administration of xanthine oxidase inhibitors like allopurinol (B61711) to enhance the bioavailability of 6-MP.

Given its biological importance, the availability of pure this compound is essential for a range of research applications, including its use as an analytical standard, a substrate in enzymatic assays, and a starting material for the synthesis of novel purine derivatives. This guide details the primary synthetic routes to this compound and the methods for its subsequent purification to a high degree of purity.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the thionation of xanthine. An alternative conceptual approach involves the conversion of a 6-chloropurine (B14466) derivative.

Thionation of Xanthine using Phosphorus Pentasulfide

This method relies on the selective thionation of the C6 carbonyl group of xanthine using a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀), in a high-boiling point basic solvent such as pyridine.[3][4] The reaction is generally selective for the 6-position due to the higher reactivity of this carbonyl group compared to the one at the C2 position.

Materials:

-

Xanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in anhydrous pyridine.

-

Addition of Thionating Agent: To this suspension, add phosphorus pentasulfide in portions. An excess of the thionating agent is typically used.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water.

-

Precipitation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Drying: Dry the crude product in a vacuum oven.

Synthesis from 6-Chlorohypoxanthine